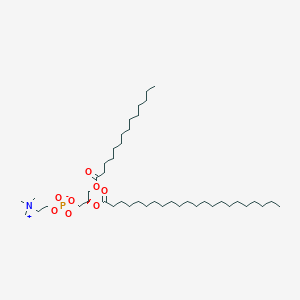
1-Tetradecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tetradecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:0 in which the acyl groups at positions 1 and 2 are tetradecanoyl and docosanoyl respectively. It is a phosphatidylcholine 36:0 and a tetradecanoate ester. It derives from a docosanoic acid.
Aplicaciones Científicas De Investigación
Liquid Chromatography and Mass Spectrometry
1-Tetradecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine has been studied using high-performance liquid chromatography and fast atom bombardment mass spectrometry. These techniques were applied to investigate unusual phospholipid molecular species, including various docosanoyl-sn-glycero-phosphocholine derivatives, demonstrating their utility in identifying molecular weights and the structure of fatty acyl chains in phospholipid molecules (Dasgupta, Ayanoglu, Tomer, & Djerassi, 1987).
Phase Behavior in Lipid Mixtures
Research on the phase behavior of lipid mixtures, including those containing docosanoyl-sn-glycero-3-phosphocholine, reveals insights into lipid phase separations. These studies, employing techniques like differential scanning calorimetry and epifluorescence microscopy, help understand how docosahexaenoic acid participates in lipid phase separations in membranes (Dumaual, Jenski, & Stillwell, 2000).
Studies on Critical Micellar Concentration
Investigations on the critical micellar concentration of various phosphocholine compounds, including analogs of 1-Tetradecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine, provide valuable insights. Such studies use a range of analytical techniques and have implications for understanding the physical properties of these compounds in biological systems (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Polymerized Liposomes Formation
Research has also been conducted on the synthesis of specific phosphocholines and their use in creating highly stable polymerized liposomes. This includes the study of 1,2-bis[t2-(lipoyloxy)dodecanoyl]-sn-glycero-3-phosphocholine, which provides a method to produce stable liposomes under mild conditions, potentially useful for biomedical applications and membrane modeling (Sadownik, Stefely, & Regen, 1986).
Biophysical Studies Using Bicelle Systems
The use of bicelle systems, formed by mixtures containing docosanoyl-sn-glycero-3-phosphocholine, for molecular biophysics studies is significant. These systems are used for spectroscopic studies of membrane-bound peptides and soluble protein structures, offering insights into their utility under various experimental conditions (Wu, Su, Guan, Sublette, & Stark, 2010).
Propiedades
Nombre del producto |
1-Tetradecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C44H88NO8P |
Peso molecular |
790.1 g/mol |
Nombre IUPAC |
[(2R)-2-docosanoyloxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1 |
Clave InChI |
KNQNJCODLDRFSM-HUESYALOSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



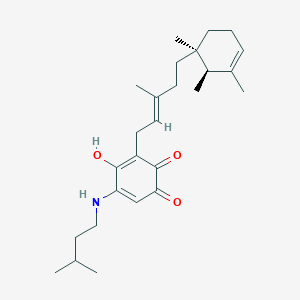
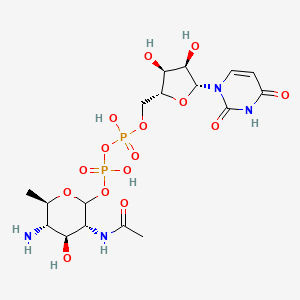

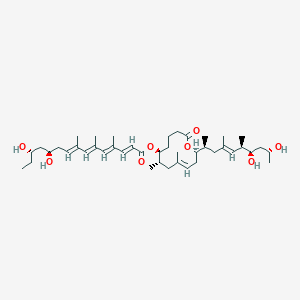


![[5-(Aminomethyl)-3-furyl]methyl phosphate](/img/structure/B1263361.png)
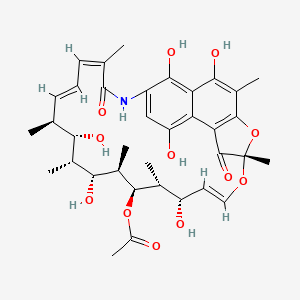

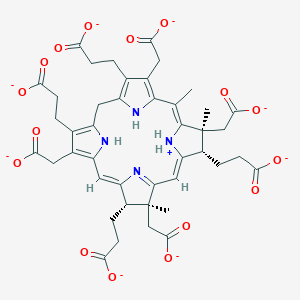

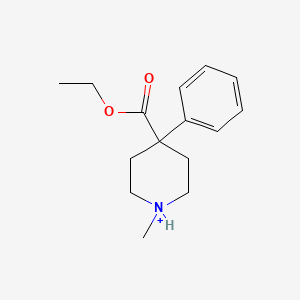
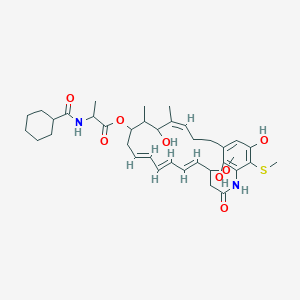
![chloroform;methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B1263372.png)